molecular formula C9H19BO2 B1316409 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 76347-13-2

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1316409
Key on ui cas rn: 76347-13-2
M. Wt: 170.06 g/mol
InChI Key: MECCSFDHAVAAAW-UHFFFAOYSA-N
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Patent
US09023844B2

Procedure details

To a solution of 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (1.5 g, 4.82 mmol, 1 eq) in THF (40 ml) is added a solution of n-Buli (3.314 ml, 1.6 M, 5.30 mmol, 1.1 eq) dropwise at −78° C. After 20 min of stirring, a solution of 1.23 g of 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7.23 mmol, 1.1 eq) in THF is added dropwise and the reaction mixture is stirred for 2 hours at −78° C. Then the reaction mixture is quenched by the addition of an aqueous solution of NH4Cl and is extracted with EtOAc. The combined organic phases are washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The crude is purified by silica gel chromatography (eluent cyclohexane/ethyl acetate). 760 mg (42%) of 2-(4-fluorophenyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine are obtained.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[N:4][N:5]2[CH:10]([CH3:11])[CH2:9][CH2:8][O:7][C:6]=12.C([B:22]1[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]1)(C)C>C1COCC1>[F:18][C:15]1[CH:16]=[CH:17][C:12]([C:3]2[C:2]([B:22]3[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]3)=[C:6]3[O:7][CH2:8][CH2:9][CH:10]([CH3:11])[N:5]3[N:4]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C(=NN2C1OCCC2C)C2=CC=C(C=C2)F
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)(C)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After 20 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 2 hours at −78° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture is quenched by the addition of an aqueous solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
is extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude is purified by silica gel chromatography (eluent cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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